molecular formula C5H7Cl2NO B3052439 3,3-dichloropiperidin-2-one CAS No. 41419-12-9

3,3-dichloropiperidin-2-one

Cat. No. B3052439
Key on ui cas rn: 41419-12-9
M. Wt: 168.02 g/mol
InChI Key: RDVZKTUYZCMKJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07312214B2

Procedure details

Part A. δ-Valerolactam (22.22 g, 222.89 mmol) was stirred in CHCl3 (500 mL) at 0° C. PCl5 (140.0 g, 68.29 mmol) was added portionwise. The resulting slurry was stirred at reflux for 3 h until the solution became clear. The mixture was cooled in an ice bath and H2O was added carefully until the PCl5 was quenched completely. The two layers were separated. The organic layer was washed with H2O (3×) and brine (2×), dried over MgSO4, filtered, and concentrated to dryness to give 3,3-dichloro-2-piperidinone (31.63 g, yield: 85%). This solid (16.50 g, 98.80 mmol) was dissolved in DMF (20 mL), and Li2CO3 (21.93 g, 296.40 mmol, 3.0 eq) was added. The mixture was stirred at 120° C. for 1 day. The solvent was further concentrated, and 1N HCl was added to acidify the mixture. It was then extracted with CHCl3 (6×). The organic layers were washed with H2O, brine, dried over MgSO4, and concentrated to dryness to give almost pure 3-chloro-5,6-dihydro-2(1H)-pyridinone (11.13 g, 87%).
Quantity
22.22 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
140 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[NH:6][CH2:5][CH2:4][CH2:3]C1.P(Cl)(Cl)(Cl)(Cl)Cl.O.[CH:15]([Cl:18])(Cl)[Cl:16]>>[Cl:16][C:15]1([Cl:18])[CH2:3][CH2:4][CH2:5][NH:6][C:1]1=[O:7]

Inputs

Step One
Name
Quantity
22.22 g
Type
reactant
Smiles
C1(CCCCN1)=O
Name
Quantity
500 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
140 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The resulting slurry was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h until the solution
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
was quenched completely
CUSTOM
Type
CUSTOM
Details
The two layers were separated
WASH
Type
WASH
Details
The organic layer was washed with H2O (3×) and brine (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
ClC1(C(NCCC1)=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 31.63 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.